molecular formula C11H15NO2 B091721 2-(Diethylamino)benzoic acid CAS No. 18624-52-7

2-(Diethylamino)benzoic acid

Cat. No.: B091721
CAS No.: 18624-52-7
M. Wt: 193.24 g/mol
InChI Key: SESPVZIVLFVTDB-UHFFFAOYSA-N
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Description

2-(Diethylamino)benzoic acid is a benzoic acid derivative featuring a diethylamino (-N(C₂H₅)₂) substituent at the ortho (2nd) position. This structural motif confers unique electronic and steric properties, making the compound valuable in pharmaceutical synthesis, organic chemistry, and materials science. The diethylamino group acts as an electron donor, influencing acidity (pKa ~3.5–4.0 for the carboxylic acid group) and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) . While direct applications of this compound are less documented, its derivatives, such as esters and amides, are widely utilized in UV filters (e.g., DHHB) and local anesthetics (e.g., procaine derivatives) .

Properties

CAS No.

18624-52-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(diethylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

SESPVZIVLFVTDB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=CC=C1C(=O)O

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=O)O

Synonyms

2-(diethylamino)benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexyl Ester (DHHB)

Structure: Incorporates a hydroxybenzoyl group at the 2nd position and a hexyl ester, with the diethylamino group at the 4th position of the benzoyl ring . Key Properties:

  • Molecular Weight : 397.51 g/mol .
  • UV Absorption: Broad UVA-I protection (up to 400 nm) with superior photostability compared to benzophenone-3 (BMBM) .
  • Solubility : High lipophilicity (logP ~8.0), soluble in emollients like caprylic/capric triglyceride .
    Applications : Used in sunscreens for its deep UVA absorption and resistance to photodegradation .

5-Bromo-2-(phenylamino)benzoic Acid

Structure: Substituted with bromine (electron-withdrawing) at the 5th position and phenylamino at the 2nd position . Key Properties:

  • Acidity: The bromine and phenylamino groups lower the pKa of the carboxylic acid (estimated pKa ~2.8–3.2).
  • Crystallinity : Forms hydrogen-bonded dimers in the solid state, enhancing thermal stability .
    Applications : Explored as a synthon in crystal engineering and pharmaceutical intermediates.

2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid Derivatives

Structure : Azo-linked benzothiazole substituents at the 3rd position and hydroxyl groups at the 2nd position .
Key Properties :

  • UV-Vis Absorption : Strong absorption in visible regions (λmax ~450–500 nm) due to conjugated azo chromophores.
  • Acidity Constants: Carboxylic proton pKa ~2.5–3.0; phenolic proton pKa ~8.0–9.5 . Applications: Potential as disperse dyes or analytical ligands due to colorimetric properties.

2-(Diethylamino)ethyl p-Aminobenzoate (Procaine Hydrochloride)

Structure: Diethylaminoethyl ester of p-aminobenzoic acid . Key Properties:

  • Molecular Weight : 272.78 g/mol .
  • Solubility : Water-soluble hydrochloride salt (logP ~1.5).
    Applications : Local anesthetic with rapid onset due to esterase-mediated hydrolysis .

Physicochemical and Functional Contrasts

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Application Notable Property
2-(Diethylamino)benzoic acid -COOH, -N(C₂H₅)₂ at C2 ~193.24* Intermediate synthesis Moderate solubility in polar solvents
DHHB Hexyl ester, hydroxybenzoyl, -N(C₂H₅)₂ 397.51 Sunscreen UV filter λmax ~355 nm; logP ~8.0
Procaine HCl p-Amino, diethylaminoethyl ester 272.78 Local anesthetic Rapid metabolic hydrolysis
5-Bromo-2-(phenylamino) Br, phenylamino ~292.13 Crystal engineering Hydrogen-bonded dimerization

*Calculated based on C₁₁H₁₅NO₂.

Table 2: Acidity and Spectral Data

Compound Carboxylic pKa Phenolic pKa (if applicable) UV λmax (nm)
This compound 3.5–4.0 N/A ~270 (π→π*)
DHHB N/A (ester) ~10.5 (phenolic OH) 355–400
Azo-benzoic acid derivatives 2.5–3.0 8.0–9.5 450–500

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